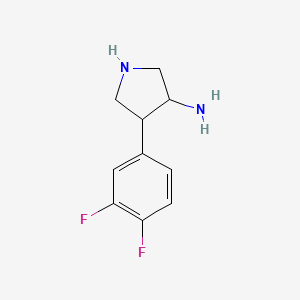

4-(3,4-Difluorophenyl)pyrrolidin-3-amine

Description

4-(3,4-Difluorophenyl)pyrrolidin-3-amine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 3,4-difluorophenyl group at the 4-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atoms, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula |

C10H12F2N2 |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

4-(3,4-difluorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H12F2N2/c11-8-2-1-6(3-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2 |

InChI Key |

MNHGOSBXFWTLKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-3-amine typically involves the reaction of 3,4-difluoroaniline with a suitable pyrrolidine derivative. One common method is the reductive amination of 3,4-difluoroaniline with pyrrolidine-3-one under hydrogenation conditions using a palladium catalyst . Another approach involves the use of Suzuki-Miyaura coupling reactions to introduce the 3,4-difluorophenyl group onto a pyrrolidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3,4-Difluorophenyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(3,4-Difluorophenyl)pyrrolidin-3-amine with three fluorinated amine-containing analogs:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₂F₂N₂ | 3,4-Difluorophenyl, pyrrolidine, amine | 198.21 | High polarity, rigid pyrrolidine ring |

| 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | C₁₁H₁₄F₂N₂ | 3,4-Difluorophenyl, N-methylpyrrolidine | 212.24 | Methyl group enhances lipophilicity |

| (4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine | C₁₄H₁₅FN₂O | 4-Fluoro-3-methoxybenzyl, pyridinylmethyl | 254.29 | Methoxy and pyridine groups for π-π interactions |

| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 2,4-Difluorophenyl, pyridinyl, propyl | 274.30 | Bulky substituents, potential CNS activity |

Key Observations :

- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound provides distinct electronic effects compared to mono-fluoro (e.g., 4-fluoro in ) or 2,4-difluoro (e.g., ) analogs. This impacts dipole moments and binding to hydrophobic pockets .

- Lipophilicity : The N-methyl group in increases logP compared to the unmethylated target compound, which may influence blood-brain barrier penetration .

Binding Affinity and Selectivity

While direct pharmacological data for this compound are unavailable, related compounds suggest:

Metabolic Stability and Toxicity

- Fluorine Effects: The 3,4-difluorophenyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .

- Methoxy Groups : The methoxy substituent in may introduce CYP450-mediated demethylation pathways, increasing metabolite complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.